4-Bromo-2,6-dinitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZESXZJQEWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Understanding of 4 Bromo 2,6 Dinitrobenzonitrile Reactions
Reactivity Profile of the Bromine Substituent
The bromine atom on the aromatic ring is the primary site for substitution reactions. Its reactivity is significantly enhanced by the presence of the ortho and para nitro groups, making it susceptible to attack by nucleophiles.
Nucleophilic Displacement Reactions of Aromatic Halides
Aryl halides that possess electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is particularly facile for 4-Bromo-2,6-dinitrobenzonitrile due to the strong activation provided by the two nitro groups positioned ortho and para to the bromine atom.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.gov In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro groups, which provides significant stabilization. libretexts.org In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored. libretexts.org
The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific electron-withdrawing groups on the aromatic ring. For activated aryl halides like this compound, a wide range of nucleophiles can displace the bromide, as illustrated in the following table.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
|---|---|
| Methoxide (CH₃O⁻) | 4-Methoxy-2,6-dinitrobenzonitrile |
| Ammonia (NH₃) | 4-Amino-2,6-dinitrobenzonitrile |
It is noteworthy that recent studies combining kinetic isotope effect (KIE) studies and computational analyses have suggested that some SNAr reactions may proceed through a concerted mechanism rather than the classical two-step pathway, particularly with good leaving groups like bromide. nih.gov
Radical Reactions Involving the C-Br Bond
While less common than nucleophilic substitution for this highly activated system, the carbon-bromine (C-Br) bond can undergo homolytic cleavage to form an aryl radical. This process typically requires energy input in the form of heat or light, or the presence of a radical initiator. libretexts.org
One common method for generating aryl radicals from aryl halides is through the use of tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). libretexts.org The tributyltin radical abstracts the bromine atom from this compound to form a 2,6-dinitro-4-cyanophenyl radical. This highly reactive intermediate can then participate in various subsequent reactions, such as hydrogen atom abstraction or cyclization reactions. libretexts.org
Reactivity of the Nitro Groups
The nitro groups are not merely activating spectators; they actively participate in and influence the chemical reactivity of the molecule through their potent electronic effects and their own susceptibility to chemical transformation.
Electron-Withdrawing Effects on Aromatic Ring Reactivity
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org In this compound, the two nitro groups, along with the nitrile group, synergistically reduce the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the nitro groups.
This strong electron withdrawal has several key consequences:
Activation towards Nucleophilic Attack: As discussed previously, the depletion of electron density makes the ring highly susceptible to attack by nucleophiles, facilitating SNAr reactions. libretexts.org
Deactivation towards Electrophilic Attack: The electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution, as it repels incoming electrophiles. wikipedia.org
Increased Acidity of C-H Bonds: The electron-withdrawing nature of the nitro groups can increase the acidity of the remaining aromatic protons.
Quantum-chemical calculations and spectroscopic methods can be used to quantify these electronic effects and map the electron density of the molecule. nih.gov
Redox Chemistry of Aromatic Nitro Functions
The nitro groups can undergo reduction to various other nitrogen-containing functional groups under appropriate conditions. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, most commonly leading to the formation of amines. wikipedia.org
The reduction can proceed through several intermediates, depending on the reducing agent and reaction conditions.
Table 2: Reduction Products of Aromatic Nitro Groups
| Product | Oxidation State of Nitrogen | Example Reducing Agent(s) |
|---|---|---|
| Nitroso | +1 | Mild reducing agents |
| Hydroxylamine | -1 | Zinc, Ammonium Chloride |
The electrochemical properties of dinitroaromatic compounds are also of significant interest. They can accept electrons to form stable radical anions, a process that can be studied using techniques like cyclic voltammetry.
Electron Donor-Acceptor (EDA) Complex Formation and Reactivity
The highly electron-deficient aromatic ring of this compound makes it an excellent electron acceptor. It can form electron donor-acceptor (EDA) or charge-transfer complexes with electron-rich molecules (donors). semanticscholar.org
Upon formation, these EDA complexes often exhibit new absorption bands in their UV-Vis spectra. semanticscholar.org Irradiation of these complexes with light corresponding to the charge-transfer band can lead to the formation of a radical ion pair via single electron transfer (SET). nih.gov This photoinduced electron transfer can initiate a variety of chemical reactions that would not occur with the individual components in their ground states. The formation and reactivity of EDA complexes have become a powerful strategy in modern synthetic photochemistry, enabling transformations without the need for traditional photocatalysts. hepatochem.com
For instance, an EDA complex formed between an aryl bromide and a suitable donor can, upon photoexcitation, lead to the formation of an aryl radical anion, which can then fragment to release a bromide ion and generate an aryl radical, initiating subsequent reactions. nih.gov
Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group in this compound is inherently polar, with the nitrogen atom being more electronegative than the carbon atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. The presence of two strongly electron-withdrawing nitro groups in the ortho positions and a bromine atom in the para position significantly enhances the electrophilic character of the nitrile carbon. These substituents pull electron density away from the aromatic ring and, by extension, from the nitrile group, making it more reactive towards nucleophilic addition compared to unsubstituted benzonitrile (B105546). libretexts.orgebsco.com
Nucleophilic Addition to the Nitrile Moiety
The electron-deficient nature of the nitrile carbon in this compound facilitates the addition of a wide range of nucleophiles. libretexts.org The general mechanism involves the attack of the nucleophile on the nitrile carbon, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction depending on the reaction conditions and the nature of the nucleophile.
Common nucleophilic addition reactions at the nitrile group include:
Addition of Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of an imine salt, which upon hydrolysis, would yield a ketone. libretexts.org
Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine through the successive addition of hydride ions. libretexts.orgchemistrysteps.com
The enhanced electrophilicity of the nitrile in this compound suggests that these reactions would proceed more readily than with less substituted benzonitriles.
Hydrolysis and Other Transformations of the Nitrile Group
The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. This process typically proceeds through an amide intermediate. libretexts.orglibretexts.org
Under acidic conditions, the nitrile nitrogen is protonated, which further increases the electrophilicity of the carbon, facilitating the attack of a weak nucleophile like water. libretexts.orglibretexts.org In basic hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. Given the strong electron-withdrawing nature of the substituents on the aromatic ring, the rate of hydrolysis of this compound is expected to be significantly faster than that of benzonitrile itself.
Interplay of Substituent Effects on Reaction Selectivity and Kinetics
The reactivity of this compound is a clear example of the profound influence of substituent effects on an aromatic system. The two nitro groups and the bromine atom are all electron-withdrawing groups, which collectively and individually impact the molecule's reactivity.
The primary effects of these substituents are:
Inductive Effect (-I): The electronegative nitrogen, oxygen, and bromine atoms pull electron density away from the aromatic ring through the sigma bonds. This effect deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.
Resonance Effect (-M or -R): The nitro groups strongly withdraw electron density from the aromatic ring via resonance, particularly from the ortho and para positions. This delocalization of electron density further enhances the electron-deficient character of the ring.
This strong electron withdrawal has two major consequences for the reactivity of this compound:
Enhanced Reactivity of the Nitrile Group: As previously discussed, the electron-withdrawing nature of the substituents increases the electrophilicity of the nitrile carbon, leading to faster rates of nucleophilic addition and hydrolysis. The table below illustrates the expected trend in reactivity based on the electronic nature of the substituents.
| Compound | Substituents | Expected Relative Rate of Nitrile Hydrolysis |
| 4-Methoxybenzonitrile | -OCH₃ (electron-donating) | Slower |
| Benzonitrile | None | Baseline |
| 4-Chlorobenzonitrile | -Cl (electron-withdrawing) | Faster |
| 4-Nitrobenzonitrile | -NO₂ (strongly electron-withdrawing) | Significantly Faster |
| This compound | -Br, 2x -NO₂ (very strongly electron-withdrawing) | Expected to be the Fastest |
Activation towards Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient aromatic ring is susceptible to nucleophilic attack, leading to the displacement of a leaving group. In this case, the bromine atom is a potential leaving group. The nitro groups at the ortho and para positions are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. This stabilization significantly lowers the activation energy for the reaction. Therefore, this compound is expected to be highly reactive in SNAr reactions, where a nucleophile can displace the bromide ion.
The interplay of these substituent effects dictates that nucleophilic attack can occur at two primary sites: the nitrile carbon and the carbon atom bearing the bromine. The selectivity of a given reaction will depend on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles may favor addition to the "harder" nitrile carbon, while "softer" nucleophiles might prefer to attack the "softer" aromatic carbon in an SNAr reaction. The kinetics of both processes will be significantly accelerated by the cumulative electron-withdrawing effects of the bromo and dinitro substituents.
Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,6 Dinitrobenzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the electronic environment of each nucleus can be determined, allowing for a complete structural assignment.
Proton NMR is used to identify the hydrogen atoms within a molecule. For 4-Bromo-2,6-dinitrobenzonitrile, the aromatic region of the spectrum is of primary interest. Due to the molecule's symmetry, the two hydrogen atoms at positions 3 and 5 are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹H NMR spectrum.
The powerful electron-withdrawing nature of the two ortho-nitro groups and the para-cyano group significantly deshields these aromatic protons. This effect shifts their resonance signal to a much lower field (higher ppm value) compared to unsubstituted benzene (B151609) (δ ≈ 7.34 ppm). In the structurally similar compound, 2,6-Dibromo-4-nitrobenzonitrile, the equivalent protons appear as a singlet at δ 8.68 ppm. iucr.orgresearchgate.net A similar downfield shift is anticipated for the protons in this compound.
Table 1: Predicted ¹H NMR Chemical Shift for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3, H-5 | ~8.7 | Singlet (s) |
Predicted value based on analogous structures.
Carbon-13 NMR spectroscopy is crucial for elucidating the carbon skeleton of the molecule. In ¹³C NMR, each unique carbon atom in a different electronic environment typically gives a distinct signal. savemyexams.com For this compound, molecular symmetry results in five expected signals: four for the aromatic carbons and one for the nitrile carbon.
The chemical shifts are heavily influenced by the attached substituents.
Nitrile Carbon (C≡N): The nitrile carbon typically resonates in the range of δ 115-125 ppm. organicchemistrydata.org In 2,6-Dibromo-4-nitrobenzonitrile, this signal appears at δ 115.5 ppm. iucr.orgresearchgate.net
C1 (Carbon bearing the -CN group): This carbon's signal is expected to be found at a relatively upfield position for a substituted aromatic carbon due to the shielding effects of the adjacent nitro groups, likely around δ 122-124 ppm. iucr.orgresearchgate.net
C2 and C6 (Carbons bearing the -NO₂ groups): These equivalent carbons are directly attached to the strongly electron-withdrawing nitro groups, causing significant deshielding and a downfield shift, anticipated in the δ 145-155 ppm region. iucr.orgresearchgate.net
C3 and C5 (Carbons bearing the -H atoms): These equivalent carbons are adjacent to the deshielding nitro groups and the bromine atom, placing their signal in the δ 125-130 ppm range. iucr.orgresearchgate.net
C4 (Carbon bearing the -Br atom): The carbon atom attached to the bromine will also have a characteristic shift, influenced by the halogen's electronegativity and the electronic effects of the other substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | -C -CN | ~123 |
| C2, C6 | -C -NO₂ | ~150 |
| C3, C5 | -C -H | ~127 |
| C4 | -C -Br | ~128 |
| C7 | -C ≡N | ~116 |
Predicted values based on substituent effects and data from analogous structures like 2,6-Dibromo-4-nitrobenzonitrile. iucr.orgresearchgate.net
While 1D NMR spectra provide foundational data, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment of complex structures. mdpi.com
HSQC: This experiment would correlate the proton signal (H-3/H-5) directly to its attached carbon signal (C-3/C-5), confirming the assignment made from the 1D spectra.
HMBC: This technique is particularly powerful for identifying quaternary (non-protonated) carbons by showing correlations between protons and carbons over two or three bonds. For this compound, the protons at H-3/H-5 would be expected to show correlations to the quaternary carbons at C-1, C-2, C-4, and C-6. These correlations would be essential to definitively assign the chemical shifts of all the carbon atoms in the aromatic ring. arkat-usa.org For instance, a correlation from the proton signal to C-1 and C-4 would confirm their respective positions relative to the hydrogen atoms.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is expected to be dominated by strong absorptions from the nitrile and nitro groups.
Nitrile (C≡N) Stretch: A sharp, strong absorption band characteristic of the C≡N triple bond stretch is expected in the region of 2220-2240 cm⁻¹. rsc.org For the related compound 2,6-Dibromo-4-nitrobenzonitrile, this peak is observed at 2232 cm⁻¹. iucr.org
Nitro (NO₂) Stretches: The nitro group gives rise to two distinct and strong stretching vibrations:
An asymmetric stretch (ν_as_), typically found between 1520 and 1560 cm⁻¹. nist.gov
A symmetric stretch (ν_s_), which appears at a lower frequency, generally between 1345 and 1370 cm⁻¹. nist.gov The IR spectrum of 2,6-Dibromo-4-nitrobenzonitrile shows these bands at 1525 cm⁻¹ and 1345 cm⁻¹, respectively, providing a strong reference for the title compound. iucr.org
Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (-C≡N) | Stretching | 2220 - 2240 |
| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1560 |
| Nitro (-NO₂) | Symmetric Stretching | 1345 - 1370 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance depends on a change in dipole moment, Raman scattering depends on a change in polarizability during a vibration.
For this compound, the highly symmetric vibrations are expected to produce strong signals in the Raman spectrum.
Nitrile (C≡N) Stretch: The nitrile stretch is also Raman active and should appear as a strong, sharp band near 2230 cm⁻¹, similar to its IR frequency. chemicalbook.comchemicalbook.com
Nitro (NO₂) Symmetric Stretch: The symmetric stretch of the nitro group is often a very strong and characteristic band in Raman spectra, expected around 1350 cm⁻¹.
Aromatic Ring Vibrations: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration involving the entire ring, typically gives a strong Raman signal.
Attenuated Total Reflectance (ATR) Spectroscopy in Synthetic Monitoring
Attenuated Total Reflectance (ATR) spectroscopy, a form of Fourier-transform infrared (FTIR) spectroscopy, is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time. mt.comneu.edu.tr It allows for the direct analysis of solid and liquid samples with minimal to no preparation, making it ideal for tracking the consumption of reactants and the formation of products. mt.com The technique works by passing an infrared beam through a crystal with a high refractive index. mt.com An evanescent wave is generated at the crystal surface, which penetrates a small distance into the sample in contact with it. mt.com The sample absorbs specific frequencies of this evanescent wave, corresponding to its molecular vibrations, and the attenuated light is reflected back to the detector. mt.com
In the synthesis of this compound, ATR-FTIR can be employed to monitor the key functional group transformations. The disappearance of reactant bands and the appearance of product-specific vibrations provide direct evidence of the reaction's progression. While a specific spectrum for this compound is not publicly available, analysis of its structural analogues, such as 2,6-dinitrobenzonitrile, provides insight into the expected spectral features. nih.gov Key vibrational bands for this compound would be anticipated in the following regions:
Nitrile (C≡N) stretch: A sharp, medium-intensity band typically appears in the 2240-2220 cm⁻¹ region.
Nitro (NO₂) stretches: Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro groups are expected around 1550-1530 cm⁻¹ and 1355-1345 cm⁻¹, respectively.
Aromatic C-H stretches: These appear above 3000 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
C-Br stretch: A lower frequency band, typically found in the 680-515 cm⁻¹ range.
By tracking the intensity of these characteristic peaks, a chemist can determine the reaction's endpoint and identify the presence of any intermediates or unreacted starting materials.
Table 1: Expected ATR-FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2240 - 2220 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1530 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1345 |
| Aromatic C=C | Stretch | 1600 - 1400 |
| Carbon-Bromine (C-Br) | Stretch | 680 - 515 |
Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. neu.edu.tr
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to analyze volatile and semi-volatile compounds. nih.gov It is a primary method for assessing the purity of a sample and confirming the identity of its components. nih.gov In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The time it takes for a compound to travel through the column is its retention time, a characteristic property under specific conditions. As each compound elutes from the column, it enters the mass spectrometer, is ionized, and its mass-to-charge ratio (m/z) is determined.
For this compound, GC-MS analysis would provide a chromatogram showing a primary peak at a specific retention time, indicating the presence of the main compound. The area of this peak relative to any impurity peaks is a measure of its purity. The mass spectrum of this peak would show the molecular ion (M⁺), confirming the compound's molecular weight. Studies on related halogenated nitroaromatic compounds, such as 3,5-dinitrobromobenzene, demonstrate the utility of GC-MS for screening and identification. researchgate.netdiva-portal.org The use of negative chemical ionization (NCI) can be particularly selective for brominated aromatic compounds, often showing a characteristic bromide anion (Br⁻) at m/z 79 and 81. osti.gov
For compounds that are thermally unstable or not sufficiently volatile for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. chemicalbook.comacs.org LC-MS is adept at separating complex mixtures and is widely applied in the analysis of polynitroaromatic compounds. chemicalbook.communi.cz The sample is dissolved in a suitable solvent and separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. acs.org
The analysis of complex reaction mixtures during the synthesis of this compound could be effectively performed using LC-MS. This would allow for the separation and identification of the target compound, isomers, by-products, and any remaining starting materials. osti.gov The electronegativity of the two nitro groups in the target molecule would likely enhance its signal intensity in negative-ion ESI mode. nih.govacs.org
In mass spectrometry, after a molecule is ionized to form the molecular ion (M⁺), it can break apart into smaller, charged fragments. This fragmentation pattern is predictable and highly characteristic of the molecule's structure. Analysis of these fragments provides definitive structural confirmation. arizona.edu
For this compound (MW ≈ 272.01 g/mol ), the fragmentation pattern in electron impact (EI) mass spectrometry would be dictated by its functional groups. fluorochem.co.uk The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu
Key fragmentation pathways would likely include:
Loss of a nitro group (NO₂): A common fragmentation for nitroaromatic compounds, resulting in a fragment at [M - 46]⁺.
Loss of a bromine atom (Br): Cleavage of the C-Br bond would produce a fragment at [M - 79/81]⁺.
Loss of the cyano group (CN): This would lead to a fragment at [M - 26]⁺.
Loss of carbon monoxide (CO): Often observed after the initial loss of a nitro group.
The analysis of these specific fragment losses allows for the unambiguous confirmation of the compound's structure.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion | Mass Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | - | ~271 / 273 |
| [M-NO₂]⁺ | -46 | ~225 / 227 |
| [M-Br]⁺ | -79 / -81 | ~192 |
| [M-CN]⁺ | -26 | ~245 / 247 |
Note: m/z values are based on the most abundant isotopes and the presence of both ⁷⁹Br and ⁸¹Br.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. arizona.edu This technique is particularly useful for analyzing compounds containing chromophores—functional groups responsible for light absorption. huji.ac.il
The structure of this compound contains multiple chromophores: the benzene ring, two nitro groups, and the nitrile group. The interaction between these groups creates a conjugated system that influences the electronic transitions. The expected absorptions are:
π → π* transitions: These high-energy transitions are characteristic of the aromatic system and are typically observed at shorter wavelengths (e.g., < 280 nm). They are usually the most intense absorptions.
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to an anti-bonding π* orbital. uni-muenchen.de These bands are less intense and appear at longer wavelengths, sometimes extending into the visible region, which can impart color to the compound. uni-muenchen.de
Studies on related nitro-substituted aromatic compounds confirm that the position and number of nitro groups significantly affect the absorption maxima. uni-muenchen.deresearchgate.net The presence of electron-withdrawing groups like nitro and bromo typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths. huji.ac.il
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. wikipedia.org This quantitative data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. birmingham.ac.ukelementar.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are measured. elementar.com Halogens like bromine are determined by separate methods.
For this compound, with the molecular formula C₇H₂BrN₃O₄, the theoretical elemental composition can be calculated from its molecular weight (272.01 g/mol ). fluorochem.co.uk The experimental results from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and elemental formula.
Table 3: Theoretical Elemental Composition of this compound (C₇H₂BrN₃O₄)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 30.91% |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.74% |
| Bromine | Br | 79.904 | 1 | 79.904 | 29.38% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 15.45% |
| Oxygen | O | 15.999 | 4 | 63.996 | 23.53% |
| Total | 272.014 | 100.00% |
Computational Chemistry and Theoretical Modeling of 4 Bromo 2,6 Dinitrobenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of chemical compounds with a high degree of accuracy.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-Bromo-2,6-dinitrobenzonitrile. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These calculations typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.
The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), is also elucidated. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For substituted benzonitriles, the nature and position of the substituents significantly influence these electronic properties. utexas.edursc.org
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-NO₂ Bond Length | ~1.48 Å |
| C-CN Bond Length | ~1.45 Å |
| O-N-O Bond Angle | ~125° |
| C-C-N Bond Angle | ~178° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual values would be derived from specific DFT calculations for this compound.
DFT calculations can also predict various spectroscopic properties, which are essential for identifying and characterizing the molecule. For instance, theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted frequencies and intensities can then be compared with experimental spectra to confirm the molecular structure.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing valuable information about the chemical environment of each atom in the molecule. These theoretical predictions are a powerful tool in the structural elucidation of newly synthesized compounds.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N | Stretching | ~2240 |
| NO₂ | Asymmetric Stretching | ~1550 |
| NO₂ | Symmetric Stretching | ~1350 |
| C-Br | Stretching | ~680 |
Note: This table provides illustrative vibrational frequencies. Precise values are obtained from specific DFT frequency calculations.
DFT is a valuable tool for exploring the reactivity of this compound by mapping out potential reaction pathways. utexas.edu By calculating the energies of reactants, products, and intermediate transition states, the activation energy for a given reaction can be determined. This information is crucial for understanding the kinetics and mechanism of chemical reactions involving this compound. For instance, nucleophilic aromatic substitution reactions, which are common for nitro-substituted aromatic halides, can be modeled to predict the most likely sites of attack and the feasibility of the reaction under different conditions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. nih.gov This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) and their corresponding oscillator strengths can be predicted. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. For nitroaromatic compounds, TD-DFT can help elucidate the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of these systems. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the nitro groups relative to the benzene (B151609) ring. By simulating the molecule's behavior in different environments (e.g., in a solvent or in the solid state), the most stable conformations and the energy barriers between them can be identified.
MD simulations are also crucial for studying intermolecular interactions. In a condensed phase, these simulations can reveal how molecules of this compound interact with each other and with solvent molecules through non-covalent forces such as van der Waals interactions and electrostatic interactions. Understanding these interactions is key to predicting the macroscopic properties of the material, such as its solubility and crystal packing. Studies on related halogenated nitrobenzenes have highlighted the importance of such interactions in their chemical reactivity and behavior in solution. acs.orgrsc.org
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. In the context of this compound, a QSPR model could be developed to predict a specific property, such as its toxicity or environmental fate, based on a set of calculated molecular descriptors.
These descriptors, which can be derived from DFT or other computational methods, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. By correlating these descriptors with experimentally measured properties for a series of related compounds, a predictive model can be built. Such models are valuable in computational toxicology and materials science for screening new compounds and prioritizing them for further experimental investigation.
Application of Machine Learning in the Design and Prediction of Aromatic Nitrile Properties
Machine learning (ML) has emerged as a transformative approach in chemical and drug discovery, enabling the rapid prediction of molecular properties and biological activities. nih.govnih.gov These techniques are particularly valuable for designing and screening libraries of compounds, such as aromatic nitriles, for desired characteristics. osti.govresearchgate.net By training algorithms on existing datasets of molecules with known properties, ML models can learn complex structure-property or structure-activity relationships. youtube.com
Quantitative Structure-Activity Relationship (QSAR) is a prominent computational modeling method that correlates the chemical structure of a compound with its biological activity. youtube.com In the context of aromatic nitriles, QSAR models are developed to predict the therapeutic potential or other effects of novel derivatives. nih.govjournalajacr.com These models typically use molecular descriptors that quantify various physicochemical properties of the molecules.
For example, 3D-QSAR studies have been successfully applied to benzonitrile (B105546) derivatives to predict their inhibitory activity against enzymes like farnesyltransferase. nih.gov In one such study, a Comparative Molecular Field Analysis (CoMFA) model was built using a training set of 34 benzonitrile derivatives. nih.gov The resulting model demonstrated high predictive power, which is crucial for guiding the synthesis of new compounds with enhanced activity. nih.gov The statistical quality of these models is assessed using parameters like the cross-validated coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govjournalajacr.com
The general workflow for applying machine learning in drug discovery involves several key steps: data collection, generation of molecular descriptors, model training, and validation. nih.gov Various ML algorithms, including Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN), can be employed for classification (e.g., active vs. inactive) or regression (e.g., predicting potency) tasks. nih.govmdpi.com For aromatic nitriles, machine learning can predict properties such as substrate specificity for enzymes like nitrilase, which catalyzes the hydrolysis of nitriles. osti.govresearchgate.netnih.gov By combining experimental data with structural modeling and physicochemical descriptors, ML models can accurately predict the substrate scope for a series of aliphatic and aromatic nitriles. osti.gov
Table 1: Example of Statistical Results from a 3D-QSAR CoMFA Model for Benzonitrile Derivatives
| Parameter | Value | Description |
| q² (cross-validated) | 0.619 | Represents the predictive ability of the model, determined by cross-validation. nih.gov |
| r² (non-cross-validated) | 0.991 | Indicates the goodness of fit of the model to the training data. nih.gov |
| r²_pred | 0.770 | Measures the predictive power of the model on an external test set of compounds. nih.gov |
| Training Set Size | 34 compounds | The number of molecules used to build the QSAR model. nih.gov |
| Test Set Size | 8 compounds | The number of molecules used to validate the predictive performance of the model. nih.gov |
This table presents data from a study on farnesyltransferase inhibitors to illustrate the performance metrics of a typical QSAR model for benzonitrile derivatives. nih.gov
The insights gained from these computational and machine learning models are invaluable for the rational design of novel aromatic nitriles like this compound. By predicting their properties in silico, researchers can prioritize the synthesis of candidates with the highest probability of possessing the desired biological or material characteristics, thereby accelerating the discovery process and reducing costs. nih.govscielo.br
Advanced Materials Science Applications and Engineering Perspectives of 4 Bromo 2,6 Dinitrobenzonitrile Derivatives
Building Blocks for Functional Organic Materials
The molecular architecture of 4-bromo-2,6-dinitrobenzonitrile, featuring a π-conjugated system enriched with nitro and cyano functionalities, positions it as a valuable precursor for a range of functional organic materials. These materials are designed to exhibit specific electronic, optical, and structural properties, making them suitable for various advanced applications.
Development of Nonlinear Optical (NLO) Materials
Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for applications in optoelectronics and photonics. The design of such materials often involves the creation of molecules with large hyperpolarizabilities, which can be achieved by incorporating strong electron-donating and electron-withdrawing groups within a π-conjugated system. The dinitrobenzonitrile core of this compound provides a potent electron-accepting moiety.
While direct studies on this compound for NLO applications are not extensively documented, the closely related compound, 1,3-dibromo-2,4,6-trinitrobenzene (B76181), has been shown to crystallize in a non-centrosymmetric space group, leading to a perfect polar alignment of the chromophores. rsc.org This arrangement results in an intense powder second harmonic generation (SHG) signal, a key characteristic of NLO materials. rsc.org The presence of nitro groups in such benzene (B151609) derivatives is crucial for enhancing their NLO response.
The general strategy for creating NLO materials involves the synthesis of chromophores with a donor-π-acceptor (D-π-A) structure. The this compound can serve as the acceptor component, and the bromine atom offers a reactive site for introducing various donor groups through cross-coupling reactions, thereby creating tailored NLO chromophores.
Precursors for Organic Semiconductor Components
Organic semiconductors are essential components in a variety of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor material. Bromo-substituted aromatic compounds are frequently utilized as key intermediates in the synthesis of these materials.
The synthesis of high-performance organic semiconductors often involves palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to construct extended π-conjugated systems. sigmaaldrich.com Brominated precursors are ideal for these reactions. For instance, brominated thiophenes are widely used to synthesize oligothiophenes and polythiophenes, which are well-established classes of organic semiconductors. sigmaaldrich.comnih.gov
While direct synthesis of organic semiconductors from this compound is not widely reported, its structure suggests its potential as a building block. The electron-withdrawing dinitrobenzonitrile core could be beneficial in creating n-type or ambipolar organic semiconductors, which are less common than their p-type counterparts but are crucial for the development of complementary logic circuits. The bromo-functionality allows for the coupling with various aromatic and heteroaromatic units to build up the desired conjugated backbone.
Table 1: Key Moieties in Organic Semiconductor Synthesis
| Moiety | Role in Synthesis | Resulting Material Class |
| Brominated Aromatics | Precursors for cross-coupling reactions | Polythiophenes, Oligothiophenes |
| Thiophene | Core unit of many organic semiconductors | Thiophene-based polymers |
| Dinitrobenzonitrile | Potential electron-accepting unit | N-type or ambipolar semiconductors |
Integration into Polymer and Composite Systems
The incorporation of functional organic molecules into polymer matrices is a common strategy to develop materials with enhanced properties, such as mechanical strength, thermal stability, and specific optical or electronic functionalities. The reactive nature of the bromine atom in this compound makes it a candidate for integration into polymer systems, either as a pendant group or as part of the polymer backbone.
Functional polymers can be synthesized through various polymerization techniques. For instance, monomers containing the this compound moiety could potentially be synthesized and subsequently polymerized. Alternatively, post-polymerization modification of a pre-existing polymer with a suitable functional group could be employed to introduce the dinitrobenzonitrile unit.
The strong electron-accepting nature of the dinitrobenzonitrile group could impart interesting properties to the resulting polymers, such as charge-transfer characteristics when blended with electron-donating polymers. This could be relevant for applications in organic electronics. Furthermore, the introduction of such a polar group could influence the morphology and interfacial properties of polymer blends and composites.
Role in Crystal Engineering for Tailored Solid-State Materials
Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecules in the solid state. The substituents on an aromatic ring play a crucial role in directing the crystal packing through various non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.
The crystal structure of a closely related compound, 1,3-dibromo-2,4,6-trinitrobenzene (DBTNB), demonstrates the power of crystal engineering in this class of molecules. DBTNB crystallizes in a non-centrosymmetric space group with a perfect polar alignment of the molecules, which is a critical requirement for second-order NLO activity. rsc.org This alignment is driven by a combination of intermolecular interactions, including halogen bonding and π-π stacking, guided by the bromo and nitro substituents.
Similarly, the crystal structure of 2-bromo-4,6-dinitroaniline (B162937) reveals a three-dimensional network formed by N—H⋯O and C—H⋯O hydrogen bonds, as well as weak C—Br⋯π interactions. These interactions dictate the supramolecular assembly of the molecules in the solid state.
Although the specific crystal structure of this compound is not detailed in the provided context, the presence of the bromo, nitro, and cyano groups suggests a rich landscape of potential intermolecular interactions that can be exploited for crystal engineering. The nitrile group can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding. The nitro groups are also excellent hydrogen bond acceptors and can influence π-π stacking interactions due to their strong electron-withdrawing nature. By systematically studying the crystallization of this compound and its derivatives, it may be possible to design and synthesize new solid-state materials with tailored architectures and functionalities.
Application in Colorant and Pigment Chemistry with Unique Optoelectronic Properties
Azo dyes are a major class of synthetic colorants that are widely used in the textile, printing, and food industries. nih.govekb.egwikipedia.org Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778). nih.govunb.cayoutube.com The color of the resulting azo dye is determined by the electronic properties of the aromatic rings and the substituents they bear.
The chemical structure of this compound does not lend itself to direct diazotization as it lacks a primary amine group. However, it can be chemically modified to introduce an amino group, for instance, by reduction of one of the nitro groups. The resulting amino-bromo-nitrobenzonitrile could then serve as a diazo component in the synthesis of novel azo dyes. The presence of the remaining strong electron-withdrawing nitro and cyano groups, along with the bromo substituent, would be expected to significantly influence the electronic absorption spectrum of the resulting dyes, potentially leading to unique colors and optoelectronic properties.
The general synthetic route to azo dyes offers a versatile platform for creating a wide range of colors. By carefully selecting the coupling component to be reacted with the diazotized derivative of this compound, it would be possible to tune the absorption and emission properties of the final dye molecule. These novel colorants could find applications not only as traditional dyes and pigments but also in more advanced areas such as organic electronics, where materials with specific light-absorbing properties are required.
Derivatization Strategies for Analytical and Material Science Purposes
The chemical reactivity of this compound, primarily centered around the bromine atom and the nitro groups, allows for a variety of derivatization strategies to create new molecules for analytical and material science applications.
The bromine atom can be readily substituted through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of organic fragments, including aryl, heteroaryl, and alkynyl groups. This functionalization is a powerful tool for constructing larger, more complex molecules with tailored properties. For example, coupling with electron-donating moieties can lead to the formation of donor-acceptor systems with interesting photophysical properties, relevant for organic electronics and NLO materials.
The nitro groups can also be chemically transformed. Reduction of one or both nitro groups to amino groups opens up a vast array of subsequent chemical modifications. The resulting anilines can be diazotized and used in the synthesis of azo compounds, as mentioned previously. They can also be acylated, alkylated, or used in the formation of Schiff bases and heterocyclic compounds. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, as well as the introduction of specific functionalities for sensing or self-assembly.
For analytical purposes, derivatives of this compound could be designed as chromogenic or fluorogenic reagents. For instance, a derivative that undergoes a color change upon binding to a specific analyte could be used as a chemosensor. The synthesis of such reagents often involves the strategic placement of binding sites and signaling units within the molecular framework, a task for which the versatile chemistry of this compound is well-suited. The synthesis of an organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, by coupling diazotized 2-amino-6-bromobenzothiazole (B93375) with pyrogallol, exemplifies how bromo-substituted aromatic amines can be utilized to create analytical reagents. researchgate.net
Modification for Enhanced Spectroscopic Signatures
The inherent spectroscopic properties of this compound, while useful for basic characterization, often require modification to amplify signals for sensing and imaging applications. The strategic functionalization of the benzonitrile (B105546) core is a key approach to achieving enhanced spectroscopic signatures, such as fluorescence or distinct shifts in absorption maxima.
Derivatization of the this compound molecule can be achieved through nucleophilic aromatic substitution of the bromine atom. This allows for the introduction of various chromophores and fluorophores, which can significantly alter the spectroscopic properties of the parent molecule. For instance, the introduction of an amino or substituted amino group in place of the bromine can lead to the formation of a push-pull system, where the electron-donating amino group and the electron-withdrawing nitro and cyano groups create a significant intramolecular charge transfer (ICT) band in the UV-visible spectrum. The position and intensity of this ICT band are highly sensitive to the local environment, making such derivatives potential solvatochromic or electrochromic sensors.
Furthermore, the attachment of larger, more complex fluorescent moieties, such as pyrene, anthracene, or BODIPY dyes, can impart strong fluorescence to the otherwise non-fluorescent this compound. The spectroscopic signature of the resulting conjugate would be a combination of the properties of both the benzonitrile unit and the attached fluorophore, potentially leading to new sensing mechanisms based on fluorescence quenching or enhancement upon interaction with specific analytes.
Table 1: Potential Functional Groups for Spectroscopic Enhancement
| Functional Group | Potential Spectroscopic Effect | Rationale |
| Amino (-NH2) / Substituted Amines (-NHR, -NR2) | Red-shift in absorption, potential fluorescence | Creation of a push-pull system, inducing intramolecular charge transfer. |
| Thiol (-SH) / Thioethers (-SR) | Enhanced polarizability, potential for metal coordination | Introduction of a soft donor atom can influence electronic transitions and enable sensing of heavy metal ions. |
| Azido (-N3) | Precursor for "click" chemistry | Allows for the straightforward attachment of a wide variety of fluorescent probes and other functional molecules. |
| Alkynyl (-C≡CR) | Extended π-conjugation | Can lead to significant red-shifts in absorption and emission spectra, and provides a handle for further functionalization. |
Synthesis of Specialized Reagents and Ligands
The reactivity of the bromine atom in this compound makes it a valuable precursor for the synthesis of specialized reagents and ligands. The electron-deficient nature of the aromatic ring, due to the presence of the nitro and cyano groups, facilitates nucleophilic aromatic substitution, allowing the bromine to be displaced by a variety of nucleophiles.
This reactivity can be harnessed to synthesize a range of ligands with specific coordination properties. For example, reaction with bidentate or tridentate nucleophiles can lead to the formation of chelating ligands capable of binding to metal ions. The resulting metal complexes may exhibit interesting catalytic, magnetic, or photophysical properties. The dinitrobenzonitrile moiety in these ligands can act as a signaling unit, where coordination to a metal ion perturbs the electronic structure of the ligand, leading to a change in its spectroscopic or electrochemical properties.
Moreover, this compound can serve as a building block in the synthesis of more complex organic molecules. For instance, it can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or aryl-alkynyl structures. These reactions open up possibilities for the creation of extended π-systems with potential applications in organic electronics.
Table 2: Synthetic Pathways for Ligand and Reagent Development
| Reaction Type | Reagents | Potential Product | Application |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | Functionalized benzonitriles | Precursors for sensors, ligands |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl compounds | Organic electronics, advanced materials |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Aryl-alkynyl derivatives | Molecular wires, functional polymers |
| Stille Coupling | Organostannanes, Pd catalyst | Aryl-aryl or aryl-vinyl compounds | Synthesis of complex organic molecules |
Exploration in Molecular Recognition and Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The electron-deficient aromatic ring of this compound derivatives makes them excellent candidates for participating in molecular recognition events, particularly with electron-rich species.
The nitro groups on the benzonitrile ring are capable of acting as hydrogen bond acceptors, allowing for the formation of specific interactions with hydrogen bond donors. This property can be exploited in the design of host-guest systems, where the dinitrobenzonitrile derivative acts as a host for complementary guest molecules. The binding of a guest molecule can be detected through changes in the spectroscopic or electrochemical properties of the host.
Furthermore, the planar structure and the presence of multiple polar functional groups in this compound derivatives can lead to the formation of well-defined solid-state structures through π-π stacking and other non-covalent interactions. The crystal engineering of these compounds could lead to the development of new materials with interesting properties, such as nonlinear optical activity or anisotropic conductivity. The ability of nitroaromatic compounds to form charge-transfer complexes with electron-rich aromatic compounds is another avenue for exploration in the context of supramolecular assembly. These interactions can be used to construct co-crystals with tailored electronic and optical properties.
Future Research Directions and Emerging Trends for 4 Bromo 2,6 Dinitrobenzonitrile
Development of Green Chemistry Approaches in Synthesis
Traditional synthetic routes for nitroaromatic compounds often rely on harsh conditions and hazardous reagents, such as strong acids and toxic solvents. The principles of green chemistry are driving research towards more environmentally benign and efficient synthetic methodologies. For 4-bromo-2,6-dinitrobenzonitrile and its derivatives, future efforts will likely concentrate on several greener alternatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov This technique can be applied to both the nitration and bromination steps in the synthesis of substituted benzonitriles. rsc.orgmdpi.com The use of microwave energy can enhance reaction rates and selectivity, potentially minimizing the formation of byproducts.
Solid-Supported Reagents and Catalysts: To circumvent the use of corrosive liquid acids like sulfuric and nitric acid, researchers are exploring solid acid catalysts, such as zeolites. researchgate.net These materials are reusable, non-corrosive, and can lead to higher selectivity, reducing waste and simplifying product purification.
Alternative Solvents: The replacement of conventional volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry. Research into using solvents like ionic liquids or supercritical fluids could offer significant environmental benefits. researchgate.net Water, as the ultimate green solvent, is also being explored for nucleophilic substitution reactions on highly activated aromatic rings. nih.gov
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. researchgate.net |
| Solid-Supported Catalysts | Reusability, reduced corrosion, easier separation, improved selectivity. researchgate.net |
| Greener Solvents (e.g., Water, Ionic Liquids) | Reduced toxicity and environmental impact, potential for novel reactivity. nih.gov |
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing novel molecules and predicting their properties before their synthesis. utexas.eduunpatti.ac.id This approach can significantly accelerate the discovery of new materials by screening virtual libraries of compounds for desired characteristics.
For this compound, computational studies can be employed to:
Predict Reactivity: DFT calculations can model the electron distribution within the molecule, identifying sites most susceptible to nucleophilic or electrophilic attack. This allows for the prediction of how the molecule will react with different reagents. nih.gov
Design for Specific Properties: By systematically modifying the substituents on the aromatic ring in silico, chemists can design derivatives with tailored electronic, optical, or medicinal properties. For instance, computational models can predict the impact of different functional groups on the molecule's absorption spectrum or its binding affinity to a biological target. researchgate.netdntb.gov.uaresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of chemical reactions, helping to understand and optimize reaction conditions. researchgate.netaps.org
| Computational Method | Application in Derivative Design |
| Density Functional Theory (DFT) | Predicting molecular structure, electronic properties, and reactivity. utexas.eduunpatti.ac.id |
| Molecular Docking | Simulating the interaction of derivatives with biological targets (e.g., proteins). researchgate.net |
| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis absorption spectra and optical properties. |
Exploration of New Reactivity Modes and Mechanistic Paradigms
The highly electron-deficient nature of the this compound ring system dictates its primary mode of reactivity. The two nitro groups strongly activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org
Future research will likely focus on exploiting this inherent reactivity in novel ways:
Nucleophilic Aromatic Substitution (SNAr): The bromine atom is an excellent leaving group in SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of derivatives. acs.orgnih.gov The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Given the high activation provided by the two nitro groups, even weak nucleophiles can be employed.
Selective Reduction of Nitro Groups: The presence of two nitro groups offers the potential for selective reduction. By carefully choosing reducing agents and reaction conditions, it may be possible to reduce one nitro group to an amine while leaving the other intact. This would generate valuable bifunctional intermediates for further synthesis. Green catalytic hydrogenation methods are an active area of research for this transformation. researchgate.netmdpi.com
Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Exploring these transformations in the context of the highly functionalized ring can lead to novel heterocyclic structures.
| Reactive Site | Potential Transformation | Resulting Compound Class |
| C-Br Bond | Nucleophilic Aromatic Substitution (SNAr) with R-NH₂, R-OH, R-SH | Substituted 2,6-dinitrobenzonitriles |
| NO₂ Groups | Selective or full reduction | Amino-nitrobenzonitriles or Diaminobenzonitriles |
| CN Group | Hydrolysis, Reduction | Dinitro-bromobenzoic acids, Dinitro-bromobenzylamines |
Integration into Multi-Component Systems for Advanced Functional Materials
The distinct functional groups of this compound make it an attractive candidate for incorporation into larger, multi-component systems to create advanced materials with specific functions. Nitroaromatic compounds are already used as precursors in the synthesis of dyes, polymers, and pharmaceuticals. researchgate.netnih.gov
Polymer Synthesis: The molecule can be functionalized through SNAr reactions to introduce polymerizable groups. Alternatively, the dinitro- and amino-derivatives could serve as monomers for the synthesis of high-performance polymers like polyamides or polyimides, potentially imparting properties such as thermal stability or specific optical characteristics.
Sensor Development: The electron-deficient aromatic ring is an ideal platform for creating sensors for electron-rich analytes. The fluorescence of materials incorporating this unit could be quenched upon interaction with certain compounds, forming the basis of a chemical sensor. Polyaniline composites, for example, have been used to detect nitroaromatic compounds themselves through fluorescence quenching. mdpi.com
Energetic Materials: While the nitro group is a well-known explosophore, research in this area focuses on tuning the sensitivity and performance of energetic materials. wikipedia.org Computational studies are often used to predict the detonation properties and stability of new nitro-containing molecules. dntb.gov.ua
Q & A
Q. How do the environmental fate and toxicity of this compound compare to structurally similar nitroaromatics?
- Methodology : Conduct OECD 301 biodegradability tests and Daphnia magna acute toxicity assays. Use QSAR models to predict bioaccumulation potential, prioritizing metabolites identified in soil/water microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
